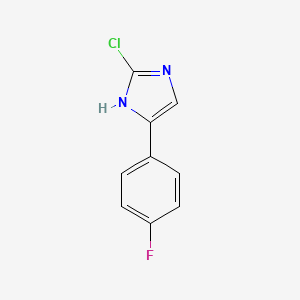
6-bromo-3-hydroxy-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one typically involves the bromination of 3-hydroxy-1H-pyridin-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-hydroxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-1H-pyridin-2-one derivatives with various substituents at the 6th position.
Oxidation: Formation of 6-bromo-3-oxo-1H-pyridin-2-one.
Reduction: Formation of 3-hydroxy-1H-pyridin-2-one or 6-bromo-1H-pyridin-2-one.
Applications De Recherche Scientifique
6-Bromo-3-hydroxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-3-hydroxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and bromine groups can form hydrogen bonds or participate in halogen bonding, respectively, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1H-pyridin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-hydroxy-1H-pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Bromo-2-hydroxypyridine: Similar but with the hydroxyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-3-hydroxy-1H-pyridin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridinone ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C5H4BrNO2 |
|---|---|
Poids moléculaire |
189.99 g/mol |
Nom IUPAC |
6-bromo-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |
Clé InChI |
IAEZFIPJAREHJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
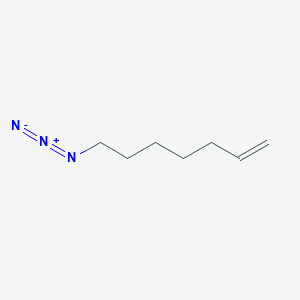
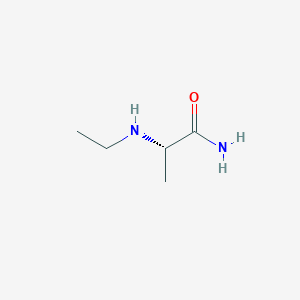
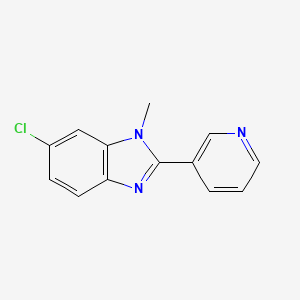
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
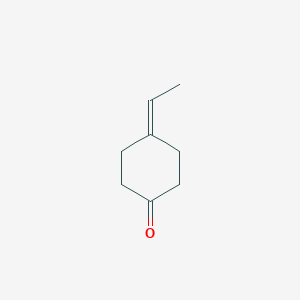
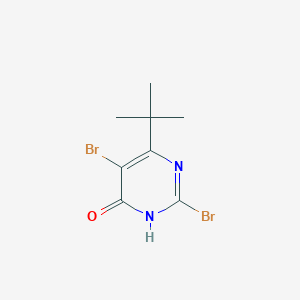
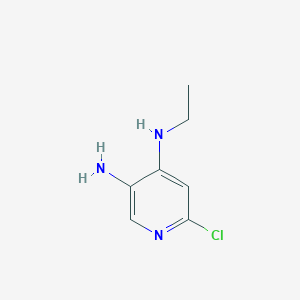
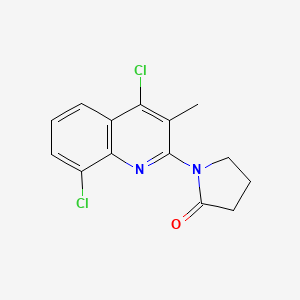
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
